3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with nitromethyl, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable nitrile and subsequent functionalization to introduce the nitromethyl, phenyl, and trifluoromethyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitromethyl group can yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
3-(Nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with molecular targets through various pathways. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(Nitromethyl)-4-phenyl-5-methyl-4H-1,2,4-triazole: Similar structure but lacks the trifluoromethyl group.
3-(Nitromethyl)-4-phenyl-5-(chloromethyl)-4H-1,2,4-triazole: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)9-15-14-8(6-16(18)19)17(9)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKAEQZEFAHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.